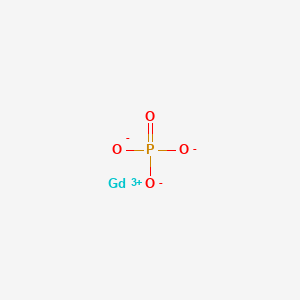
3-甲基苯甲酰肼
描述
3-Methylbenzohydrazide is a useful research compound. Its molecular formula is C8H10N2O and its molecular weight is 150.18 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Methylbenzohydrazide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 116189. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Methylbenzohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methylbenzohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
农业应用: 3-甲基苯甲酰肼衍生物已被用于开发纳米颗粒,用于持续释放类似Carbendazim和Tebuconazole的杀菌剂,提供诸如改善传递至作用部位和减少环境毒性等好处(Campos et al., 2015)。
抗菌和抗真菌活性: 从3-甲基苯甲酰肼合成的各种腙类化合物已显示出显著的抗菌和抗真菌性能。这些包括衍生物,如3-氯-N'-(2-羟基-5-甲氧基苯甲醛)苯甲酰肼和N'-(2-羟基-5-甲氧基苯甲醛)-3-甲基苯甲酰肼 (Hu et al., 2015)。
构象和NBO分析: 对从4-甲基苯甲酰肼衍生的化合物的研究有助于理解分子结构和稳定性,特别是在构象和自然键轨道(NBO)分析领域 (Channar et al., 2019)。
腐蚀抑制: 与3-甲基苯甲酰肼相关的苯并咪唑衍生物已被理论研究其作为轻钢腐蚀抑制剂的潜力,有助于开发防护涂层和材料 (Obot & Obi-Egbedi, 2010)。
1,3,4-噁二唑衍生物的合成: 研究已集中在从3-甲基-4-硝基苯肼合成1,3,4-噁二唑衍生物上,这些衍生物表现出抗微生物活性和低细胞毒性,使它们成为有前途的抗微生物剂候选 (Paruch et al., 2020)。
抑制癌细胞增殖: 3-甲基苯甲酰肼的衍生物,如Carbendazim,已被发现通过抑制微管动力学来抑制癌细胞增殖,为癌症治疗的临床开发提供潜力 (Yenjerla et al., 2009)。
燃料电池技术: 在燃料电池领域,苯并咪唑的衍生物,包括与3-甲基苯甲酰肼相关的化合物,已被研究其在高温质子导电聚合物电解质中改善导电性的作用 (Schechter & Savinell, 2002)。
分子对接研究: 已对取代肼的分子对接和光谱研究进行了研究,其中包括3-甲基苯甲酰肼的衍生物,探索其作为抗糖尿病剂的潜力 (Karrouchi et al., 2021)。
安全和危害
属性
IUPAC Name |
3-methylbenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-6-3-2-4-7(5-6)8(11)10-9/h2-5H,9H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNNAMBYJSQXKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20156578 | |
| Record name | m-Toluohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20156578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13050-47-0 | |
| Record name | 3-Methylbenzohydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13050-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | m-Toluohydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013050470 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13050-47-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116189 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | m-Toluohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20156578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | m-toluohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.645 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-Methylbenzohydrazide?
A1: The molecular formula of 3-Methylbenzohydrazide is C8H10N2O, and its molecular weight is 150.18 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize 3-Methylbenzohydrazide and its derivatives?
A2: Researchers frequently employ infrared (IR) spectroscopy, UV-Vis spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy to characterize 3-Methylbenzohydrazide and its derivatives. [, , , , , , , , ] These techniques provide valuable information about the functional groups, electronic transitions, and proton environments within the molecules.
Q3: What is the typical configuration adopted by 3-Methylbenzohydrazide derivatives concerning the C=N bond?
A3: 3-Methylbenzohydrazide derivatives typically adopt an E configuration with respect to the C=N bond. [, , , , , ] This configuration is often stabilized by intramolecular hydrogen bonding.
Q4: How does 3-Methylbenzohydrazide typically behave when reacting with transition metals?
A4: 3-Methylbenzohydrazide often acts as a tridentate ligand, coordinating to transition metals like vanadium and molybdenum through the phenolic oxygen, imine nitrogen, and enolic oxygen atoms. [, , , , , , , , , , , , ] This coordination forms stable metal complexes with diverse geometries.
Q5: What types of molybdenum complexes are commonly formed with 3-Methylbenzohydrazide derivatives, and what is their significance?
A5: Dioxomolybdenum(VI) complexes are frequently synthesized using 3-Methylbenzohydrazide derivatives. [, , , , , ] These complexes have demonstrated promising catalytic activity in organic reactions, particularly in the epoxidation of olefins. [, , ]
Q6: How do the substituents on the benzene rings of 3-Methylbenzohydrazide derivatives influence the catalytic activity of their metal complexes?
A6: The presence and nature of substituents on the benzene rings can significantly impact the catalytic activity of the resulting metal complexes. [, , ] For instance, the introduction of electron-withdrawing or electron-donating groups can modify the electron density at the metal center, affecting its reactivity and selectivity.
Q7: What biological activities have been reported for 3-Methylbenzohydrazide derivatives?
A7: 3-Methylbenzohydrazide derivatives have exhibited a range of biological activities, including antibacterial, [, , ] antifungal, [, ] and urease inhibitory properties. [, ] These findings highlight their potential as lead compounds for drug development.
Q8: How do the structures of 3-Methylbenzohydrazide derivatives relate to their antimicrobial activity?
A8: Structure-activity relationship (SAR) studies suggest that the presence of specific substituents, such as halogens or nitro groups, on the aromatic rings of 3-Methylbenzohydrazide derivatives can enhance their antimicrobial potency. [, , ]
Q9: Have any 3-Methylbenzohydrazide derivatives shown potential as insulin-mimetic agents?
A9: Yes, some oxidovanadium(V) complexes incorporating 3-Methylbenzohydrazide derivatives and maltol or ethylmaltol as co-ligands have displayed promising insulin-mimetic activity. [] These findings suggest potential applications in treating diabetes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(4-Ethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B76327.png)


![Methyl-[(2E,4E)-5-(N-methylanilino)penta-2,4-dienylidene]-phenylazanium;hydrochloride](/img/structure/B76335.png)









